Methyl 4-(1-hydroxyethyl)benzoate

Enzyme Inhibition Serine Protease Neutrophil Elastase

Methyl 4-(1-hydroxyethyl)benzoate (CAS 84851-56-9) is a para-substituted benzoate ester bearing a secondary alcohol functional group, with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. The compound exists as a racemic mixture due to the chiral center at the benzylic carbon.

Molecular Formula C10H12O3
Molecular Weight 180.203
CAS No. 84851-56-9
Cat. No. B2928759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-hydroxyethyl)benzoate
CAS84851-56-9
Molecular FormulaC10H12O3
Molecular Weight180.203
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)OC)O
InChIInChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3
InChIKeyKAXLTAULVFFCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(1-hydroxyethyl)benzoate (CAS 84851-56-9) as a Chiral Secondary Alcohol Building Block: Core Identity and Sourcing Profile


Methyl 4-(1-hydroxyethyl)benzoate (CAS 84851-56-9) is a para-substituted benzoate ester bearing a secondary alcohol functional group, with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . The compound exists as a racemic mixture due to the chiral center at the benzylic carbon . It is commercially available as a colorless to yellow viscous liquid with a typical purity of ≥95% . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, liquid crystal material science, and polymer chemistry .

Critical Differentiation of Methyl 4-(1-hydroxyethyl)benzoate from Common Benzoate Ester Analogs


Methyl 4-(1-hydroxyethyl)benzoate cannot be substituted by structurally similar benzoate esters without functional consequence. The presence of the secondary hydroxyethyl group introduces a chiral center absent in analogs like methyl 4-formylbenzoate (aldehyde) or methyl 4-acetylbenzoate (ketone) . This stereogenic element profoundly impacts intermolecular interactions (e.g., hydrogen bonding vs. dipole-dipole) and is essential for applications requiring enantiomeric control, such as the synthesis of ferroelectric liquid crystals [1]. Furthermore, the secondary alcohol is oxidizable to a ketone or reducible to a primary alcohol, offering a distinct synthetic branching point compared to the irreversible oxidation state of the ketone analog . Direct replacement with the achiral methyl 4-hydroxybenzoate (methylparaben) is also inappropriate; the target compound exhibits a >2-fold difference in physicochemical properties (e.g., LogP ~1.71 vs. ~1.96 for methylparaben) and altered biological target engagement, as demonstrated in enzyme inhibition assays [2].

Quantitative Differentiation Guide: Methyl 4-(1-hydroxyethyl)benzoate (CAS 84851-56-9) vs. Closest Analogs


Differential Enzyme Inhibitory Activity Against Human Leukocyte Elastase (HLE) Compared to Methyl 4-hydroxybenzoate

Methyl 4-(1-hydroxyethyl)benzoate exhibits measurable inhibitory activity against Human Leukocyte Elastase (HLE), with an IC50 of 13 µM [1]. In comparison, the common analog methyl 4-hydroxybenzoate (methylparaben) demonstrates a reduced potency with an IC50 of 18 µM under similar assay conditions [2].

Enzyme Inhibition Serine Protease Neutrophil Elastase

Enantiomeric Discrimination in Biological Activity: Lack of HMG-CoA Reductase Inhibition by the (R)-Enantiomer

The (R)-enantiomer of methyl 4-(1-hydroxyethyl)benzoate (CAS 129446-47-5) was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was found to lack significant activity [1]. While the racemate and (S)-enantiomer activities are not reported in this assay, this data explicitly demonstrates that the chiral center confers differential biological recognition.

Chiral Pharmacology Enantioselectivity HMG-CoA Reductase

Physicochemical Differentiation: Liquid Physical State vs. Solid Ketone and Aldehyde Analogs

Methyl 4-(1-hydroxyethyl)benzoate is a viscous liquid at room temperature , whereas its closest oxidized analog, methyl 4-acetylbenzoate (CAS 3609-53-8), is a crystalline solid with a melting point of 93-95 °C . The aldehyde analog, methyl 4-formylbenzoate (CAS 1571-08-0), is also a solid with a melting point of 60-63 °C .

Physical Properties Melting Point Formulation

Unique Application in Ferroelectric Liquid Crystal Synthesis Mediated by Chiral Center

Optically active 4-(1-hydroxyethyl)benzoic acid derivatives, including the methyl ester, are explicitly claimed as intermediates for the production of ferroelectric liquid crystal compounds [1]. The chiral secondary alcohol is essential for introducing the stereogenic element required for ferroelectric behavior.

Ferroelectric Liquid Crystals Chiral Building Block Display Materials

Validated Application Scenarios for Methyl 4-(1-hydroxyethyl)benzoate (CAS 84851-56-9)


Medicinal Chemistry: Human Leukocyte Elastase (HLE) Inhibitor Lead Optimization

The moderate but measurable IC50 of 13 µM against HLE provides a starting point for structure-activity relationship (SAR) studies [1]. This compound can serve as a hit for further optimization, where the hydroxyethyl group can be derivatized to improve potency and selectivity. Its slightly improved activity over the simple hydroxy analog (IC50 18 µM) suggests that modifications at the benzylic position are tolerated and can be tuned.

Material Science: Chiral Intermediate for Ferroelectric Liquid Crystal Displays

The chiral secondary alcohol group is essential for constructing ferroelectric liquid crystal molecules [2]. Researchers can utilize the (R)- or (S)-enantiomer of methyl 4-(1-hydroxyethyl)benzoate to introduce a stereocenter into liquid crystal cores, enabling the design of materials with specific optical and electro-optical properties for advanced display technologies.

Organic Synthesis: Chemoselective Building Block for Natural Product Synthons

Methyl 4-(1-hydroxyethyl)benzoate functions as a key intermediate in the synthesis of phthalides and isocumarins, which serve as synthons for a variety of natural compounds . The secondary alcohol can be oxidized to a ketone or further functionalized, offering a versatile synthetic handle not present in primary alcohol or ketone analogs.

Process Chemistry: Liquid Reagent for High-Throughput Experimentation

Unlike solid analogs such as methyl 4-acetylbenzoate, methyl 4-(1-hydroxyethyl)benzoate is a viscous liquid at room temperature . This physical property facilitates automated dispensing and rapid mixing in parallel synthesis workflows, reducing the need for pre-weighing and dissolution steps and thereby increasing experimental throughput.

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